3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide
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Overview
Description
3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide is a complex organic compound that features a combination of fluorophenyl, thioether, and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a 4-fluorophenyl thiol reacts with a suitable halogenated precursor to form the thioether linkage. This is followed by the formation of the benzo[d]thiazole ring through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and 4-methoxybenzaldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups .
Scientific Research Applications
3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide
- 3-((4-bromophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide
- 3-((4-methylphenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide .
Uniqueness
The presence of the fluorophenyl group in 3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-22-13-3-2-4-14-16(13)20-17(24-14)19-15(21)9-10-23-12-7-5-11(18)6-8-12/h2-8H,9-10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZKTVUEHNGDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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